molecular formula C11H18N2S B1581452 1-Adamantylthiourea CAS No. 25444-82-0

1-Adamantylthiourea

Cat. No. B1581452
CAS RN: 25444-82-0
M. Wt: 210.34 g/mol
InChI Key: LRWQENBAFMBIJR-UHFFFAOYSA-N
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Description

1-Adamantylthiourea is an organosulfur compound with the molecular formula C11H18N2S . It has a molecular weight of 210.34 . This compound performs a viral inhibitory activity against influenza virus A2 infections in mice .


Molecular Structure Analysis

The molecular structure of 1-Adamantylthiourea consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms . The average mass is 210.339 Da and the monoisotopic mass is 210.119064 Da .


Physical And Chemical Properties Analysis

1-Adamantylthiourea has a melting point of 197 °C and a predicted boiling point of 327.0±25.0 °C . Its density is 1.21±0.1 g/cm3 at 20 ºC 760 Torr .

Scientific Research Applications

  • Synthetic Precursors of New Heterocycles

    • Thioureas are used in the synthesis of several important heterocyclic compounds .
    • Due to the presence of sulfur and nitrogen atoms, which have a multitude of bonding possibilities, their coordination chemistry toward metal ions has become very significant .
    • Their tremendously enhanced ligating properties resulted in the formation of transition metal complex compounds .
  • Pharmacological Applications

    • Thioureas exhibit a wide variety of biological activities such as antitumor, enzyme inhibitory, anti-bacterial, anti-fungal, and anti-malarial activities .
    • Various articles have demonstrated the important biological activities of thioureas such as, herbicidal, insecticidal, antimicrobial, antitumor, antiviral, antiparasitic, antidiabetic, fungicidal, pesticidal, and urease inhibitory activities .
    • The 1H-imidazol thiourea derivatives emerged as promising anti-HIV agents .
  • Materials Science and Technology

    • Thioureas find utilization as chemosensors, adhesives, flame retardants, thermal stabilizers, antioxidants, polymers and organocatalysts .
    • They play a promising role in the fields of molecular recognition, materials science, agriculture, pharmaceuticals, and biological activities .
  • Coordination Complexes

    • Thioureas, due to the presence of sulfur and nitrogen atoms, have significant coordination chemistry toward metal ions .
    • Their enhanced ligating properties result in the formation of transition metal complex compounds .
  • Synthesis of Unsaturated Adamantane Derivatives

    • Unsaturated adamantane derivatives, which include 1-Adamantylthiourea, have high reactivity and offer extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives, monomers, thermally stable and high-energy fuels and oils, bioactive compounds, pharmaceuticals, and higher diamond-like bulky polymers such as diamondoids .
  • Quantum-Chemical Calculations

    • Quantum-chemical calculations can be used for investigating the electronic structure of adamantane derivatives, including 1-Adamantylthiourea, and for elucidating the mechanisms for their chemical and catalytic transformations .
  • Chemosensors

    • Thioureas, including 1-Adamantylthiourea, can be used as chemosensors due to their ability to bind with various metal ions .
  • Adhesives

    • Thioureas can be used in the production of adhesives .
  • Flame Retardants

    • Thioureas can be used as flame retardants, which are substances that inhibit or resist the spread of fire .
  • Thermal Stabilizers

    • Thioureas can be used as thermal stabilizers, which are additives that allow plastic to endure higher temperatures .
  • Antioxidants

    • Thioureas can be used as antioxidants, which are substances that can prevent or slow damage to cells caused by free radicals .
  • Polymers and Organocatalysts

    • Thioureas can be used in the production of polymers and organocatalysts .

Safety And Hazards

1-Adamantylthiourea is classified as having acute toxicity, both oral and dermal, and inhalation . It’s advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended .

properties

IUPAC Name

1-adamantylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2S/c12-10(14)13-11-4-7-1-8(5-11)3-9(2-7)6-11/h7-9H,1-6H2,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRWQENBAFMBIJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10355311
Record name 1-Adamantylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Adamantylthiourea

CAS RN

25444-82-0
Record name 25444-82-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=184815
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Adamantylthiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10355311
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(adamantan-1-yl)thiourea
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URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 1-adamantyl isothiocyanate (4.83 g, 25.0 mmol, Aldrich) and ammonia (0.5 M solution in 1,4-dioxane, 100 mL, 50 mmol) was stirred at ambient temperature for 48 h. The solvents were removed in vacuo to give the title compound as a white solid. MS m/z: 211.1 (M+H)+.
Quantity
4.83 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
K Kovaleva, O Yarovaya, K Ponomarev, S Cheresiz… - Pharmaceuticals, 2021 - mdpi.com
In this paper, a series of novel abietyl and dehydroabietyl ureas, thioureas, amides, and thioamides bearing adamantane moieties were designed, synthesized, and evaluated for their …
Number of citations: 10 www.mdpi.com
JD Morrey, DF Smee, RW Sidwell, C Tseng - Antiviral research, 2002 - Elsevier
… from Dr Roland Buelow (SangStat Corporation), rimantadine from DuPont, uridine 2′, 3′-dialdehyde, formycin B, enviroxime, streptonigrin, actidione, 3-t-butyl-1-adamantylthiourea, …
Number of citations: 211 www.sciencedirect.com
R Studzińska, D Kupczyk, W Płaziński… - International Journal of …, 2021 - mdpi.com
A common mechanism in which glucocorticoids participate is suggested in the pathogenesis of such metabolic diseases as obesity, metabolic syndrome, or Cushing’s syndrome. The …
Number of citations: 7 www.mdpi.com
E Khan, S Khan, Z Gul… - Critical Reviews in …, 2021 - Taylor & Francis
… 1-Adamantylthiourea derivatives 90 have been tested in vivo against influenza A2/Asian/J305 virus and their activity was found to be better than the product in field. [ Citation 139 ] …
Number of citations: 56 www.tandfonline.com
IO Hartwell, JC Bailar Jr - Journal of the American Chemical …, 1970 - ACS Publications
… To effect separation of thiocyanate and isothiocyanate, each mixture was then treated with aniline in a procedure analogous to that reported for preparing the 1-adamantylthiourea …
Number of citations: 19 pubs.acs.org
LA Spurlock, TE Parks - Journal of the American Chemical Society, 1970 - ACS Publications
… To effect separation of thiocyanate and isothiocyanate, each mixture was then treated with aniline in a procedure analogous to that reported for preparing the 1-adamantylthiourea …
Number of citations: 16 pubs.acs.org
TE Parks - 1971 - search.proquest.com
I. INTRODUCTION Thermal thiocyanate-isothiocyanate isomerizations proceed to a measurable equilibrium position in only a very few instances.^ The most thoroughly examined case …
Number of citations: 3 search.proquest.com
A Kreutzberger… - Tetrahedron …, 1969 - PERGAMON-ELSEVIER SCIENCE …
Number of citations: 14

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